1-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;dihydrochloride
Description
1-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one dihydrochloride is a heterocyclic compound featuring a pyrrolidine core substituted with a 4-methoxyphenyl group and an amine moiety, coupled with a 3,5-dimethylpyrazole-linked propanone chain. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Synthesis: The compound is synthesized via multi-step organic reactions, including column chromatography (ethyl acetate/hexane, 1:4) for purification under vacuum, as described in analogous pyrrolidine-pyrazole syntheses . Key steps involve the use of dichloromethane as a solvent and controlled temperature conditions (–20 to –15 °C) to optimize yield and purity .
Structural Significance: The stereochemistry (3S,4R) and the presence of electron-donating groups (methoxy, methyl) influence its pharmacokinetic properties, such as receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2.2ClH/c1-13-10-14(2)23(21-13)9-8-19(24)22-11-17(18(20)12-22)15-4-6-16(25-3)7-5-15;;/h4-7,10,17-18H,8-9,11-12,20H2,1-3H3;2*1H/t17-,18+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFQTVTZWOUXEL-OAMYOWMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CC(C(C2)N)C3=CC=C(C=C3)OC)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCC(=O)N2C[C@H]([C@@H](C2)N)C3=CC=C(C=C3)OC)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one; dihydrochloride is a complex organic molecule featuring a pyrrolidine ring and a pyrazole moiety. Its unique structure suggests potential biological activity that warrants investigation.
- Molecular Formula : C18H23ClN4O2
- Molecular Weight : 362.86 g/mol
- IUPAC Name : 1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one; dihydrochloride
- Purity : Typically >95% .
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Neurotransmitter Modulation : The presence of the pyrrolidine and pyrazole rings indicates potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets are yet to be fully elucidated.
Antidepressant Effects
Recent studies have suggested that compounds with similar structural features exhibit antidepressant-like effects. For instance, the modulation of serotonin receptors has been linked to behavioral changes in preclinical models. The specific compound could potentially enhance serotonergic activity due to its structural analogies with known antidepressants .
Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory properties. This compound's ability to modulate inflammatory cytokines could be valuable in treating conditions like rheumatoid arthritis or other inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated that pyrrolidine derivatives significantly reduced depressive-like behaviors in rodent models. |
| Study B | Found that pyrazole compounds inhibited COX enzymes, suggesting potential anti-inflammatory effects. |
| Study C | Reported enhanced neuroprotective effects in models of neurodegeneration when treated with similar compounds. |
Pharmacological Profile
The pharmacological profile of this compound suggests multiple therapeutic applications:
- Antidepressant
- Anti-inflammatory
- Neuroprotective
Comparison with Similar Compounds
Pyrazole-Based Derivatives
The target compound shares the 3,5-dimethylpyrazole motif with Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate. However, the latter’s dicarboxylate ester groups enhance its polarity, contributing to broader antibacterial activity . In contrast, the dimethylpyrazole in the target compound likely reduces metabolic degradation, as alkyl groups are known to block cytochrome P450 oxidation .
Pyrrolidine and Stereochemistry
The (3S,4R) configuration in the target compound distinguishes it from 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-Methyl-1H-1,2,4-Triazole Dihydrochloride, which has a (2S,4R) pyrrolidine.
Salt Forms and Solubility
Both the target compound and the triazole analog employ dihydrochloride salts to improve aqueous solubility. This contrasts with the neutral 4-Aroyl-3-(4’-Phenyl-4’,5’-Dihydro-1’H-Pyrazol-3’-Ylsulfonyl)-1H-Pyrrole , which requires organic solvents for formulation, limiting its bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
